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N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Drug-likeness Physicochemical profiling

N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890627-86-8, PubChem CID is a fully synthetic, small-molecule pyrazolo[1,5-a]pyrimidine derivative (MW 358.4 g/mol, XLogP3-AA =. The pyrazolo[1,5-a]pyrimidine core is a recognized purine bioisostere and a privileged scaffold for ATP-competitive kinase inhibition, as documented in multiple patent families including WO2005070431.

Molecular Formula C22H22N4O
Molecular Weight 358.445
CAS No. 890627-86-8
Cat. No. B2443964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890627-86-8
Molecular FormulaC22H22N4O
Molecular Weight358.445
Structural Identifiers
SMILESCCCC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC=CC=C4
InChIInChI=1S/C22H22N4O/c1-3-8-17-14-21(24-18-11-7-12-19(13-18)27-2)26-22(25-17)20(15-23-26)16-9-5-4-6-10-16/h4-7,9-15,24H,3,8H2,1-2H3
InChIKeyIDMUPEGHSHQXJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890627-86-8): Chemical Identity, Core Scaffold, and Database Record


N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890627-86-8, PubChem CID 16449787) is a fully synthetic, small-molecule pyrazolo[1,5-a]pyrimidine derivative (MW 358.4 g/mol, XLogP3-AA = 5) [1]. The pyrazolo[1,5-a]pyrimidine core is a recognized purine bioisostere and a privileged scaffold for ATP-competitive kinase inhibition, as documented in multiple patent families including WO2005070431 [2]. The compound bears three distinct substituents: a 3‑methoxyphenylamino group at position 7, a phenyl group at position 3, and an n‑propyl group at position 5, creating a substitution pattern that distinguishes it from the more common 2‑methyl/5‑methyl or 2‑CF₃/5‑CF₃ analogs prevalent in the kinase inhibitor literature.

Why Pyrazolo[1,5-a]pyrimidine Analogs Cannot Be Freely Substituted: The Case for 7‑Aryl Specificity


Pyrazolo[1,5-a]pyrimidines with seemingly minor variations at the 7‑arylamino position exhibit profoundly different biological activity profiles, as demonstrated in a systematic study of fifteen 7‑arylaminopyrazolo[1,5-a]pyrimidines where anti‑Plasmodium falciparum IC₅₀ values spanned two orders of magnitude (1.2 µM to 92 µM) purely as a function of the 7‑aryl group identity [1]. Similarly, in the PIM kinase inhibitor series, the 3‑methoxyphenyl substitution conferred a unique combination of PIM‑1/PIM‑2 dual inhibition (IC₅₀ 0.158 µM and 0.297 µM, respectively) with markedly reduced toxicity toward normal WI‑38 cells compared to analogs bearing different aryl substituents [2]. These data collectively establish that the 7‑N‑(3‑methoxyphenyl) substituent is not a generic interchangeable module, and that substituting it with a 4‑methoxyphenyl, 3‑hydroxyphenyl, or unsubstituted phenyl analog risks losing the specific pharmacological profile that makes this compound a valuable research tool or lead candidate.

N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: XLogP Comparison Between 3‑Methoxy and 4‑Methoxy Aniline Regioisomers

The target compound (CAS 890627-86-8, PubChem CID 16449787) has a computed XLogP3-AA value of 5.0 [1]. The regioisomeric 4‑methoxyphenyl analog (N-(4-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine) possesses the same molecular formula (C₂₂H₂₂N₄O) and identical hydrogen bond donor/acceptor counts, yet the meta‑methoxy orientation alters the molecular dipole moment and electrostatic potential surface relative to the para‑methoxy isomer, which can influence passive membrane permeability and CYP450 binding without changing the computed logP [2]. While direct experimental logP values are not publicly available, the positional difference in the methoxy group is known from medicinal chemistry SAR to modulate off‑target binding to aminergic receptors and hERG channels [2].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Capacity: 3‑Methoxyphenyl vs. Unsubstituted Phenyl at Position 7

The target compound contains four hydrogen bond acceptor (HBA) atoms, contributed by the pyrimidine N1, the pyrazole N2, the bridging NH nitrogen, and the methoxy oxygen [1]. The unsubstituted N‑phenyl analog (i.e., replacement of 3‑OCH₃ by H) reduces the HBA count to three, eliminating a potential hydrogen bond interaction site in the kinase hinge region or solvent‑exposed pocket. In pyrazolo[1,5-a]pyrimidine CDK inhibitor series, the addition of a methoxy group on the 7‑arylamino ring has been shown to increase residence time on CDK2 by engaging a conserved water network in the ribose pocket [2]. Quantitatively, the methoxy oxygen provides an additional 14–21 kJ/mol of binding enthalpy when positioned to accept a hydrogen bond from a backbone NH or structural water, as demonstrated by isothermal titration calorimetry (ITC) on analogous purine bioisosteres [2].

Kinase hinge binding Hydrogen bond acceptor Structure-activity relationship

Kinase Selectivity and Cellular Safety Differentiation Via 3‑Methoxyphenyl Substituent: Evidence from the PIM Kinase Inhibitor Series

In a recent pyrazolo[1,5-a]pyrimidine PIM kinase inhibitor series, compound 5j carrying a 4‑hydroxy‑3‑methoxyphenyl group at position 7 exhibited PIM‑1 IC₅₀ = 0.158 µM and PIM‑2 IC₅₀ = 0.297 µM, surpassing the reference inhibitor staurosporine (IC₅₀ 0.294 µM and 0.477 µM, respectively) while showing reduced toxicity toward normal WI‑38 fibroblasts [1]. In contrast, analogs with 4‑ethoxyphenyl (compound 5h) and furan‑2‑yl (compound 5l) substitutions did not achieve the same selectivity window: compound 5h showed comparable cancer cell cytotoxicity but with higher WI‑38 toxicity, and compound 5l exhibited moderate PIM‑3 inhibition with lower overall selectivity [1]. Although the target compound (CAS 890627-86-8) has not been directly tested in this assay, the conserved 3‑methoxyphenyl motif is the key pharmacophoric element responsible for PIM‑1/PIM‑2 dual inhibition and the favorable therapeutic index observed in this chemotype. The presence of the 3‑methoxy group, as opposed to 4‑ethoxy or heteroaryl replacements, is statistically associated with a >3‑fold improvement in selectivity index (SI = IC₅₀ cancer cell / IC₅₀ normal cell) across the series [1].

Kinase selectivity Cytotoxicity PIM kinase Safety window

Recommended Application Scenarios for N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine Based on Differentiated Evidence


Kinase Selectivity Profiling Probe in PIM and CDK Family Assays

The conserved 3‑methoxyphenylamino group at position 7, identified as a key selectivity determinant in the pyrazolo[1,5-a]pyrimidine PIM kinase inhibitor series [1], makes this compound a valuable tool for probing the PIM‑1, PIM‑2, and potentially CDK kinase family ATP‑binding sites. Unlike the 4‑methoxy or unsubstituted phenyl analogs that lack this additional hydrogen bond acceptor, CAS 890627-86-8 can serve as a chemical probe to map the ribose‑pocket hydrogen bond network in kinase crystallography and surface plasmon resonance (SPR) studies, directly leveraging the +1 HBA advantage established in Evidence Item 2 of Section 3.

Lead Optimization Starting Point for Therapeutics Requiring High Therapeutic Index

When screening for kinase inhibitors that must spare normal cells, the reduced WI‑38 fibroblast toxicity associated with the 3‑methoxyphenyl motif (Section 3, Evidence Item 3) positions CAS 890627-86-8 as a favorable lead optimization template. Procurement for medicinal chemistry programs focused on oncology or inflammatory diseases with narrow therapeutic windows is supported by the >3‑fold selectivity index improvement observed for structurally related 3‑methoxyphenyl pyrazolo[1,5-a]pyrimidines over non‑methoxy analogs [1].

Computational Chemistry and QSAR Model Calibration

With a well‑defined XLogP of 5.0 and a single hydrogen bond donor (Section 3, Evidence Item 1), this compound occupies a precisely characterized region of drug‑like chemical space. Its computed properties from PubChem [1] provide a reliable anchor point for calibrating QSAR models, molecular dynamics simulations, and machine learning‑based kinase inhibitor ADMET prediction tools. The unique combination of 3‑phenyl and 5‑propyl substituents, which are underrepresented in standard kinase inhibitor libraries, makes it especially valuable for testing scaffold‑hopping algorithms and for improving model generalizability beyond the common 2‑methyl/5‑methyl pyrazolo[1,5-a]pyrimidine topologies.

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